N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzothiophene moiety, which is a fused ring system containing both benzene and thiophene rings, and a thiophene-3-carboxamide group.
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives have been found to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it is likely that this compound may interact with multiple pathways
Pharmacokinetics
Thiophene derivatives are generally known for their versatile synthetic applicability and biological activity
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . The specific effects of this compound would depend on its interaction with its target(s) and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common method is the intramolecular cyclization of o-alkynylthiophenols, followed by the addition of isocyanates to form the carboxamide group . Another approach involves the Ullmann cross-coupling reaction, where 2-aminobenzothiophenes are synthesized using CuBr/1,10-Phen as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNQTDMUPFEABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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